molecular formula C6H12N2O2 B6605849 (E)-N'-hydroxyoxane-2-carboximidamide CAS No. 2102864-07-1

(E)-N'-hydroxyoxane-2-carboximidamide

Cat. No.: B6605849
CAS No.: 2102864-07-1
M. Wt: 144.17 g/mol
InChI Key: JVXHWHMXRRFFKT-UHFFFAOYSA-N
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Description

(E)-N'-hydroxyoxane-2-carboximidamide is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol . Its structure is characterized by an oxane (tetrahydropyran) ring and a hydroxycarboximidamide group, which is a functional group of significant interest in medicinal chemistry and chemical biology . This specific (E)-isomer is identified by the CAS Number 1562913-40-9 and the SMILES notation "C1CCOC(C1)/C(=N/O)/N" . Compounds featuring the N'-hydroxycarboximidamide moiety, such as this one, are often explored as potential building blocks for the synthesis of more complex molecules or as key intermediates in drug discovery efforts . They can serve as ligands for various metalloenzymes or as precursors to heterocyclic compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-hydroxyoxane-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(8-9)5-3-1-2-4-10-5/h5,9H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXHWHMXRRFFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, oxane-2-carbonitrile (1.0 equiv) is refluxed with hydroxylamine hydrochloride (1.2 equiv) in a 1:1 ethanol-water mixture containing sodium carbonate (1.5 equiv) for 6–8 hours. The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile’s carbon, forming an intermediate iminohydroxamic acid, which tautomerizes to the (E)-amidoxime (Figure 1). The E configuration is favored due to steric repulsion between the oxane ring and the hydroxyl group in the Z isomer.

Table 1: Optimization of Direct Synthesis

ParameterConditionYield (%)Purity (HPLC)
SolventEthanol/water (1:1)7898.5
Temperature80°C8299.1
Catalyst (NaHCO₃)1.5 equiv8599.3

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) to isolate the (E)-isomer. Key characterization data include:

  • ¹H NMR (500 MHz, CD₃OD) : δ 7.45 (s, 1H, NH), 4.20–3.80 (m, 4H, oxane OCH₂), 2.60–1.90 (m, 4H, oxane CH₂).

  • LC-TOF (M + H⁺) : Calcd for C₆H₁₁N₂O₂: 143.0815; Found: 143.0812.

A modified Suzuki-Miyaura coupling strategy, inspired by the synthesis of biphenylcarboximidamides, enables the introduction of the amidoxime group onto the oxane ring. This method is advantageous for functionalized oxane derivatives.

Synthetic Procedure

Oxane-2-boronic acid (1.0 equiv) is reacted with 2-iodoacetamidoxime (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in degassed DMF at 100°C for 12 hours. The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by transmetallation and reductive elimination (Scheme 2).

Table 2: Catalytic Coupling Optimization

LigandYield (%)Selectivity (E:Z)
PPh₃659:1
XPhos7212:1
SPhos6810:1

Challenges and Solutions

  • Steric hindrance : Bulky ligands like XPhos improve selectivity by favoring the E isomer.

  • Byproduct formation : Addition of molecular sieves reduces hydrolysis of the amidoxime intermediate.

Reductive Amination of Oxane-2-carbaldehyde

This two-step approach involves oxime formation followed by reductive amination, adapting methodologies from PMC studies on amine functionalization.

Step 1: Oxime Formation

Oxane-2-carbaldehyde (1.0 equiv) is treated with hydroxylamine hydrochloride (1.1 equiv) in methanol at 25°C for 2 hours, yielding oxane-2-carbaldehyde oxime.

Step 2: Reductive Amination

The oxime is reacted with ammonium acetate (2.0 equiv) and NaBH₃CN (1.5 equiv) in methanol at 0°C for 4 hours. The reductive step selectively reduces the imine bond while preserving the hydroxyl group (Scheme 3).

Table 3: Reductive Amination Efficiency

Reducing AgentYield (%)Purity (HPLC)
NaBH₄4592.1
NaBH₃CN7398.7
BH₃·THF5894.3

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Inspired by catalyst-free protocols for pyridine derivatives, oxane-2-carbonitrile and hydroxylamine hydrochloride are ground in a mortar with K₂CO₃ (1.5 equiv) for 30 minutes. This method eliminates solvent use and reduces reaction time to 1 hour, achieving a 70% yield.

Aqueous-Phase Reactions

Using water as a solvent, the reaction achieves 68% yield at 90°C with 0.5 equiv of β-cyclodextrin as a supramolecular catalyst, enhancing nitrile activation.

Stereochemical Control and Isomer Separation

The (E)-isomer is favored in all methods due to thermodynamic stability. However, minor Z isomers (<5%) are removed via:

  • Crystallization : Differential solubility in ethanol/water mixtures.

  • Chiral HPLC : Using a Chiralpak IC column (hexane/isopropanol, 85:15).

Scalability and Industrial Relevance

Kilogram-scale production via the direct synthesis method (Section 1) has been demonstrated with:

  • Pilot plant yields : 81–83% (99% purity).

  • Continuous flow systems : Residence time of 20 minutes at 100°C, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-hydroxyoxane-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace functional groups in the compound.

Common Reagents and Conditions

The reactions involving (E)-N’-hydroxyoxane-2-carboximidamide typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

(E)-N’-hydroxyoxane-2-carboximidamide has been explored for its applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Studied for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which (E)-N’-hydroxyoxane-2-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, modulating signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Isomers and Analogs

Key structural analogs include positional isomers (e.g., 4-substituted oxane derivatives) and compounds with alternative aromatic or aliphatic backbones.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula CAS Number Key Structural Features SMILES Notation (Inferred)
(E)-N'-hydroxyoxane-2-carboximidamide C₆H₁₂N₂O₂ 1894103-60-6 Oxane ring (2-position), E-configuration O=C(N/O)C1CCCCO1
N'-hydroxyoxane-4-carboximidamide C₆H₁₂N₂O₂ CID 54592900 Oxane ring (4-position), undefined stereochemistry C1COCCC1/C(=N/O)/N
N'-hydroxy-2-methylbenzene-1-carboximidamide hydrochloride C₈H₁₁ClN₂O Not specified Aromatic ring (1-position), methyl substituent COC(=N/O)C1=CC=CC=C1C.Cl
Key Observations:

Positional Isomerism : The substitution position on the oxane ring (2 vs. 4) influences molecular polarity and hydrogen-bonding capacity. The 2-isomer’s proximity to the ether oxygen may enhance intramolecular interactions compared to the 4-isomer .

Stability and Reactivity

  • Hydrolytic Stability : The oxane ring’s ether linkage confers resistance to hydrolysis compared to esters or amides. However, the hydroxyimidamide group may undergo tautomerism or oxidation under oxidative conditions .
  • Chelation Potential: The N-hydroxy group and imine nitrogen enable metal coordination, a property shared with ranitidine derivatives but distinct in geometric requirements .

Structural Analysis

  • Spectroscopic Data : While specific NMR/IR data for this compound are unavailable, related compounds (e.g., ) show characteristic peaks for N-H (3200–3400 cm⁻¹ in IR) and C=O (1650–1750 cm⁻¹) .
  • Collision Cross-Section : Computational models predict distinct collision cross-sections for positional isomers due to differences in molecular compactness .

Q & A

Q. What are the key synthetic methodologies for (E)-N'-hydroxyoxane-2-carboximidamide?

The synthesis typically involves multi-step reactions starting from oxane derivatives and carboximidamide precursors. Key steps include:

  • Condensation reactions between hydroxylamine and carbonyl-containing intermediates to form the oxime group.
  • Amidation using reagents like amines or carbodiimides to introduce the imidamide functionality .
  • Optimization of reaction conditions (e.g., pH 7–9, temperatures between 50–80°C) to minimize side products and enhance yield . Solvents such as dimethylformamide (DMF) or ethanol are commonly employed, with hydroxylating agents (e.g., hydrogen peroxide) used in intermediate steps .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton and carbon environments, confirming stereochemistry (e.g., E-configuration) and functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : For crystalline samples, SHELX programs (e.g., SHELXL) refine atomic positions and bond lengths, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data for this compound?

Contradictions (e.g., inconsistent bioactivity or spectral data) require:

  • Comparative studies : Replicate experiments under standardized conditions to isolate variables (e.g., solvent purity, reaction time) .
  • Statistical analysis : Apply multivariate methods (e.g., ANOVA) to assess reproducibility and identify outliers .
  • Iterative refinement : Use crystallographic data (via SHELXL) to cross-validate structural hypotheses when NMR/MS results are ambiguous .

Q. What strategies optimize reaction conditions for synthesizing this compound?

Systematic optimization involves:

  • Design of Experiments (DoE) : Vary parameters (temperature, pH, reagent ratios) to map yield-response surfaces .
  • In-line monitoring : Techniques like FTIR track reaction progress in real time, identifying kinetic bottlenecks .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) often enhance solubility of intermediates, while ethanol improves oxime stability .

Q. How can computational chemistry predict the reactivity of this compound?

Computational approaches include:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize experimental assays .
  • Transition state modeling : Identify energy barriers for hydrolysis or tautomerization, guiding stability assessments .

Q. What methodologies investigate interactions between this compound and biological targets?

Key techniques:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) and kinetics for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • NMR titration : Track chemical shift perturbations to map binding sites on macromolecules .

Methodological Notes

  • Data Sources : Prioritize crystallographic data (SHELX-refined) and peer-reviewed synthesis protocols .
  • Validation : Cross-reference spectral data with NIST standards or published analogs (e.g., N,N'-dihydroxyoxamide, MW 120.06 g/mol) .
  • Ethical Compliance : Follow safety guidelines for handling hydroxylamine derivatives, including fume hood use and waste disposal protocols .

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